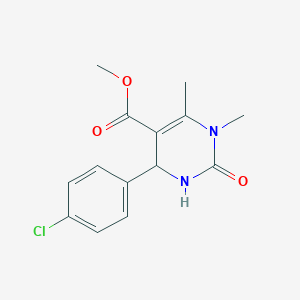![molecular formula C20H20N4O B5123427 N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-3-phenylpropanohydrazide](/img/structure/B5123427.png)
N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-3-phenylpropanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-3-phenylpropanohydrazide, also known as Imidazole-4-carbaldehyde phenylhydrazone (ICPH), is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. ICPH is a hydrazone derivative that has been synthesized and studied for its potential use in various fields such as medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of ICPH is not fully understood. However, it is believed to act by inhibiting the growth and proliferation of microorganisms and cancer cells. It is also believed to act as a plant growth regulator by regulating the expression of genes involved in plant growth and development.
Biochemical and Physiological Effects:
ICPH has been shown to have various biochemical and physiological effects. In medicine, ICPH has been shown to inhibit the growth of various microorganisms such as Candida albicans and Staphylococcus aureus. It has also been shown to inhibit the growth of cancer cells. In agriculture, ICPH has been shown to enhance plant growth and development by regulating the expression of genes involved in plant growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
ICPH has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar properties. However, there are also limitations to the use of ICPH in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its properties and potential applications.
Zukünftige Richtungen
There are several future directions for research on ICPH. In medicine, further research is needed to fully understand its potential as an antifungal, antibacterial, and anticancer agent. In agriculture, further research is needed to fully understand its potential as a plant growth regulator and its effects on different plant species. In materials science, further research is needed to fully understand its potential as a building block for new materials. Overall, ICPH is a promising compound that has the potential to be used in various fields of research.
Synthesemethoden
ICPH can be synthesized through a two-step process. The first step involves the reaction of imidazole-4-carbaldehyde with phenylhydrazine to form imidazole-4-carbaldehyde phenylhydrazone. In the second step, the product is reacted with 3-phenylpropanoic acid hydrazide to form ICPH. The synthesis of ICPH has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
ICPH has been studied for its potential applications in various fields of research. In medicine, ICPH has been shown to have antifungal and antibacterial properties. It has also been studied for its potential use as an anticancer agent. In agriculture, ICPH has been studied for its potential use as a plant growth regulator. In materials science, ICPH has been studied for its potential use in the development of new materials such as polymers and nanocomposites.
Eigenschaften
IUPAC Name |
N-[(Z)-1-(4-imidazol-1-ylphenyl)ethylideneamino]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-16(18-8-10-19(11-9-18)24-14-13-21-15-24)22-23-20(25)12-7-17-5-3-2-4-6-17/h2-6,8-11,13-15H,7,12H2,1H3,(H,23,25)/b22-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXLCECZWBCBNC-JWGURIENSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CCC1=CC=CC=C1)C2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)CCC1=CC=CC=C1)/C2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{(1Z)-1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-3-phenylpropanehydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 5-[(butylamino)carbonyl]-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5123353.png)
![2-[{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B5123361.png)


![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B5123381.png)


![N~2~-(3,4-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5123406.png)
![4-(2-ethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5123409.png)
![2-(4-bromophenyl)-2-oxoethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5123413.png)

![N-benzyl-1-cyclopropyl-N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5123431.png)
![3-chloro-N-(3-cyclopentylpropyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5123441.png)